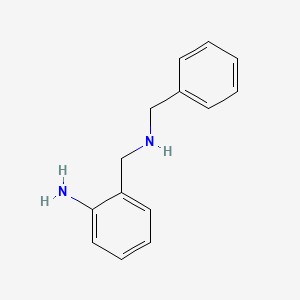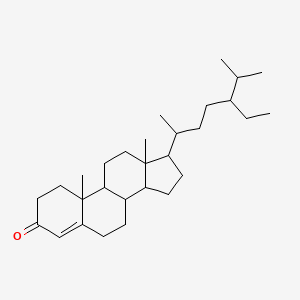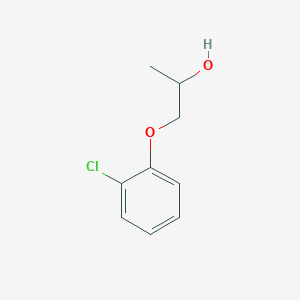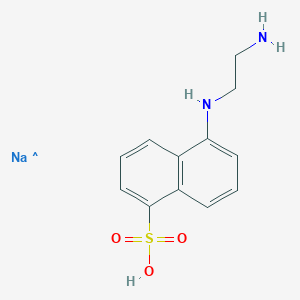
N-benzyl 2-aminobenzylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl 2-aminobenzylamine: is an organic compound with the molecular formula C14H16N2 It is a derivative of benzylamine, where the amino group is substituted at the second position of the benzyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method involves the reductive amination of benzaldehyde with 2-aminobenzylamine. This reaction typically uses a reducing agent such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Nucleophilic Substitution: Another method involves the nucleophilic substitution of benzyl chloride with 2-aminobenzylamine in the presence of a base such as sodium hydroxide (NaOH).
Industrial Production Methods: Industrial production often employs similar methods but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and distillation are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N-benzyl 2-aminobenzylamine can undergo oxidation reactions to form imines or quinazolines. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: The compound can be reduced to form secondary amines using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: KMnO4, H2O2, OsO4
Reduction: LiAlH4, NaBH4, H2/Pd-C
Substitution: NaOH, KOH, various alkyl halides
Major Products:
Oxidation: Imines, Quinazolines
Reduction: Secondary Amines
Substitution: Various substituted benzylamines
Wissenschaftliche Forschungsanwendungen
Chemistry: N-benzyl 2-aminobenzylamine is used as a building block in the synthesis of more complex organic molecules, including heterocycles and pharmaceuticals. It is also employed in the study of reaction mechanisms and catalysis.
Biology: In biological research, this compound is used to modify peptides and proteins, particularly in the study of enzyme-substrate interactions and protein folding.
Medicine: this compound derivatives have shown potential as therapeutic agents, particularly in the treatment of neurological disorders and as anticancer agents.
Industry: In the industrial sector, this compound is used in the synthesis of dyes, polymers, and other specialty chemicals. It is also employed in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of N-benzyl 2-aminobenzylamine involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting cellular function and behavior.
Vergleich Mit ähnlichen Verbindungen
2-Aminobenzylamine: A simpler analog without the benzyl substitution.
N-methyl 2-aminobenzylamine: A derivative with a methyl group instead of a benzyl group.
N-phenyl 2-aminobenzylamine: A derivative with a phenyl group instead of a benzyl group.
Uniqueness: N-benzyl 2-aminobenzylamine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of the benzyl group enhances its lipophilicity and ability to interact with hydrophobic pockets in proteins, making it a valuable compound in medicinal chemistry and drug design.
Eigenschaften
Molekularformel |
C14H16N2 |
|---|---|
Molekulargewicht |
212.29 g/mol |
IUPAC-Name |
2-[(benzylamino)methyl]aniline |
InChI |
InChI=1S/C14H16N2/c15-14-9-5-4-8-13(14)11-16-10-12-6-2-1-3-7-12/h1-9,16H,10-11,15H2 |
InChI-Schlüssel |
FTSXPJFPSSHMFW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CNCC2=CC=CC=C2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-((E)-{[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-1,3-benzenediol](/img/structure/B12000120.png)



![N'-[(E)-(4-chlorophenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B12000144.png)


![1-{[4-(Dimethylamino)phenyl]amino}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12000154.png)

![N'-[(E)-(2,3-dichlorophenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B12000180.png)



![4-[(1E)-2-(4-Bromophenyl)diazenyl]-1-naphthalenamine](/img/structure/B12000194.png)
